molecular formula C4H6ClF3O2S B1350010 4,4,4-trifluorobutane-1-sulfonyl Chloride CAS No. 212190-25-5

4,4,4-trifluorobutane-1-sulfonyl Chloride

Cat. No.: B1350010
CAS No.: 212190-25-5
M. Wt: 210.6 g/mol
InChI Key: FCBIRUMSQYSMOL-UHFFFAOYSA-N
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Description

4,4,4-Trifluorobutane-1-sulfonyl Chloride: is an organosulfur compound that contains a sulfonyl chloride functional group attached to a butane chain with three fluorine atoms at the terminal carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-trifluorobutane-1-sulfonyl chloride typically involves the following steps:

    Sulfonylation: The sulfonyl chloride group is introduced by reacting the fluorinated butane with chlorosulfonic acid or thionyl chloride under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluorobutane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonyl thiols, respectively.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Reduction: Lithium aluminum hydride or other strong reducing agents are employed.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols.

    Sulfonyl Thiols: Formed from the reaction with thiols.

    Sulfonic Acids: Formed from oxidation reactions.

Scientific Research Applications

4,4,4-Trifluorobutane-1-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry:

    Material Science: It is employed in the synthesis of fluorinated polymers and materials with unique properties.

    Biological Studies: The compound is used in the modification of biomolecules to study their structure and function.

Mechanism of Action

The mechanism of action of 4,4,4-trifluorobutane-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. The presence of fluorine atoms can influence the reactivity and stability of the compound, affecting its interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4,4,4-Trifluorobutane-1-sulfonic Acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.

    4,4,4-Trifluorobutane-1-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group.

    4,4,4-Trifluorobutane-1-sulfonyl Fluoride: Contains a sulfonyl fluoride group instead of a sulfonyl chloride group.

Uniqueness

4,4,4-Trifluorobutane-1-sulfonyl chloride is unique due to its combination of a highly reactive sulfonyl chloride group and the presence of three fluorine atoms, which can impart distinct chemical and physical properties. This combination makes it a valuable intermediate in organic synthesis and a versatile reagent in various chemical transformations.

Properties

IUPAC Name

4,4,4-trifluorobutane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClF3O2S/c5-11(9,10)3-1-2-4(6,7)8/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBIRUMSQYSMOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)(F)F)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375602
Record name 4,4,4-trifluorobutane-1-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212190-25-5
Record name 4,4,4-trifluorobutane-1-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,4-trifluorobutane-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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